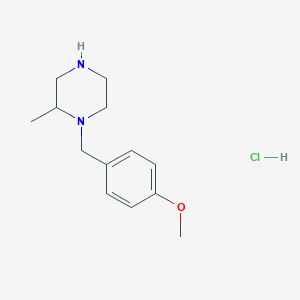

1-(4-甲氧基苄基)-2-甲基哌嗪盐酸盐

描述

The compound "1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as the presence of a methoxybenzyl group and a piperazine ring, which are common motifs in medicinal chemistry due to their pharmacological properties. For instance, the first paper describes a series of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment, which were synthesized and tested for their affinity to dopamine D4 and D2 receptors . The second paper discusses a compound obtained by reacting 4-hydroxy-3-methoxybenzaldehyde with 1-amino-4-methylpiperazine, which also contains a methoxyphenyl group attached to a piperazine ring .

Synthesis Analysis

The synthesis of related compounds involves the formation of piperazine derivatives with various substituents. In the first paper, the synthesis of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is highlighted, which shows high affinity for the dopamine D4 receptor . The second paper describes a solvent-free reaction to obtain a compound with a methoxyphenyl group linked to a piperazine ring via an iminomethyl bridge . These methods suggest that the synthesis of "1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride" could potentially involve similar strategies, such as nucleophilic substitution reactions or reductive amination, to introduce the methoxybenzyl and methyl groups onto the piperazine core.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The piperazine ring typically adopts a chair conformation, which is observed in the compound described in the second paper . This conformation is important for the interaction of the molecule with biological targets. The presence of substituents like the methoxybenzyl group can influence the overall conformation and, consequently, the pharmacological profile of the compound.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be influenced by the substituents attached to the piperazine ring. The papers do not provide specific reactions for "1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride," but they do mention the formation of intermolecular hydrogen bonds in the crystal structure of a related compound . Such interactions are indicative of the potential reactivity and binding capabilities of piperazine derivatives, which can form hydrogen bonds with biological targets or within their crystal lattice.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are determined by their molecular structure. The strong intermolecular hydrogen bonding mentioned in the second paper suggests that similar compounds could have high melting points and stability in the solid state . The presence of a methoxy group could also influence the compound's solubility in organic solvents. These properties are essential for the pharmacokinetic profile of the compound, affecting its absorption, distribution, metabolism, and excretion in the body.

科学研究应用

合成和药理活性

新型杂环化合物的合成:Bekircan 等人 (2015) 的一项研究涉及合成各种衍生自 1-(4-甲氧基苄基)-2-甲基哌嗪盐酸盐的杂环化合物,展示出显著的脂肪酶和 α-葡萄糖苷酶抑制活性 (Bekircan, Ülker, & Menteşe, 2015)。

生物活性曼尼希碱基的开发:Gul 等人 (2019) 的研究重点是合成新的酚类曼尼希碱基与哌嗪,包括 1-(4-甲氧基苄基)-2-甲基哌嗪的衍生物。这些化合物表现出细胞毒性/抗癌和碳酸酐酶抑制效应 (Gul et al., 2019)。

抗菌活性:Maheta 等人 (2012) 合成了一系列新型咪唑衍生物,包括具有 1-(4-甲氧基苄基)-2-甲基哌嗪结构的衍生物,展示出潜在的抗菌活性 (Maheta, Patel, & Naliapara, 2012)。

药理研究和应用

环氧合酶抑制剂研究:Dohi 等人 (1993) 研究了 1-[(4,5-双(4-甲氧苯基)-2-噻唑基)羰基]-4-甲基哌嗪盐酸盐 (FR122047),发现它是一种有效的环氧合酶抑制剂,具有显著的抗血小板作用,表明其作为一种有用的抗血小板剂的潜力 (Dohi et al., 1993)。

镇痛作用概况:Ochi 等人 (2000) 探索了 FR122047 在化学伤害感受模型中的镇痛作用,得出结论,由于其对环氧合酶-1 的选择性高于环氧合酶-2,它可能是一种有价值的镇痛剂 (Ochi, Motoyama, & Goto, 2000)。

未来方向

Future research could focus on the synthesis and potential applications of “1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride”. For instance, a new hybrid compound of chalcone-salicylate has been synthesized and studied for its potential as an anticancer agent . Similar studies could be conducted with “1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride”.

作用机制

Target of Action

Similar compounds such as piperazine are known to target parasitic roundworms . More research is needed to identify the specific targets of this compound.

Mode of Action

It’s known that benzylic halides typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation . This could provide some insight into the compound’s interaction with its targets.

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, could potentially be involved . This reaction involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .

Result of Action

The formation of oximes and hydrazones is a known result of reactions involving similar compounds . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Action Environment

It’s known that the rate of reaction of similar compounds can be influenced by factors such as electronegativity .

属性

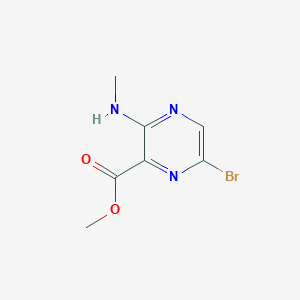

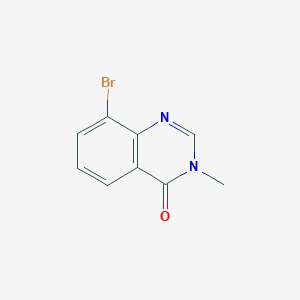

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-2-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-11-9-14-7-8-15(11)10-12-3-5-13(16-2)6-4-12;/h3-6,11,14H,7-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEIFJDQAKKNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1353973-97-3 | |

| Record name | Piperazine, 1-[(4-methoxyphenyl)methyl]-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353973-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B3027578.png)

![Methyl 3-methylimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3027581.png)